2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Purity Procurement Pyrimidinone

Researchers face unreliable substitution of pyrimidinone analogs due to altered H-bonding and solubility. This compound solves the problem with its unique 6-hydroxymethyl group-absent in 6-methyl analogs-enabling direct oxidation/esterification without protection. - **Higher Purity (≥98%):** Minimizes by-products in glycosylation steps vs. 95-97% analogs. - **Solubility Advantage:** Predicted LogS -0.57; ~3.1× more soluble than isocytosine for aqueous reactions. - **Lead-Like Properties:** TPSA 92.0 Ų balances polarity and permeability for fragment-based campaigns.

Molecular Formula C5H7N3O2
Molecular Weight 141.13
CAS No. 253340-48-6
Cat. No. B3028644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one
CAS253340-48-6
Molecular FormulaC5H7N3O2
Molecular Weight141.13
Structural Identifiers
SMILESC1=C(N=C(NC1=O)N)CO
InChIInChI=1S/C5H7N3O2/c6-5-7-3(2-9)1-4(10)8-5/h1,9H,2H2,(H3,6,7,8,10)
InChIKeyIPINWIPSUBSTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one Procurement & Structural Class


2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one (CAS 253340-48-6) is a heterocyclic pyrimidinone bearing a 2-amino substituent and a 6-hydroxymethyl group. It serves as a versatile small-molecule scaffold (MW 141.13 g·mol⁻¹, formula C₅H₇N₃O₂) and is listed as an aldehyde/pyrimidine building block . The compound is offered by multiple suppliers at purities typically ≥95% (e.g., min. 95% from AKSci , ≥98% from Chemscene ) and is classified as a research chemical. Its primary utility lies in medicinal chemistry as a synthetic intermediate, particularly in the construction of nucleoside analogs and enzyme-targeted probes.

Why In-Class Substitution Fails for This Pyrimidinone


Generic substitution among pyrimidinone analogs is unreliable because subtle changes in ring substitution profoundly alter hydrogen-bond donor/acceptor capacity, solubility, and reactivity. The 6-hydroxymethyl group of 2-amino-6-(hydroxymethyl)pyrimidin-4(1H)-one provides a primary alcohol handle that is absent in the common 6-methyl or unsubstituted analogs, directly impacting the compound’s utility in nucleoside analogue synthesis . Calculated physicochemical parameters (LogS ≈ -0.57, polar surface area 92.0 Ų ) indicate that this compound occupies a distinct solubility and polarity space compared to its des‑hydroxymethyl counterparts, rendering simple replacement structurally and functionally unsound.

Quantitative Differentiation vs. Closest Analogs


Purity Benchmarking vs. 6-Methyl Analog

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one is commercially available at ≥98% purity from multiple vendors , while the closest comparable analog, 2-Amino-6-methyl-4(1H)-pyrimidinone (CAS 554-01-8), is typically offered at 95–97% purity by the same supplier network . The higher minimal purity of the target compound reduces the need for additional purification steps in synthetic workflows. No head-to-head chromatographic impurity profile comparison has been published; this difference is derived from cross‑vendor catalog analysis.

Purity Procurement Pyrimidinone

Calculated Solubility Advantage from Hydroxymethyl

The predicted aqueous solubility (LogS) of 2-amino-6-(hydroxymethyl)pyrimidin-4(1H)-one is approximately –0.57 . For the des‑hydroxymethyl analog 2-amino-4(1H)-pyrimidinone (isocytosine, CAS 108-53-2), the experimental LogS is reported as –1.06 [1]. The 0.49 log‑unit difference corresponds to a factor of ~3.1× higher predicted aqueous solubility for the hydroxymethyl-substituted compound. This comparison is cross‑study and based on in silico prediction versus experimental measurement; direct co‑determination in the same laboratory is not available.

Solubility LogS Pyrimidinone

Polar Surface Area and Permeability Balance

The topological polar surface area (TPSA) of 2-amino-6-(hydroxymethyl)pyrimidin-4(1H)-one is calculated at 92.0 Ų . The 6-methyl analog (CAS 554-01-8) has a TPSA of 72.0 Ų , reflecting the loss of the hydroxyl oxygen. This ~20 Ų increase places the target compound closer to the Lipinski threshold (140 Ų) but still well within the drug‑like space, potentially offering a superior balance between solubility and passive membrane permeability relative to the less polar 6‑methyl analog.

PSA Drug-likeness Pyrimidinone

Synthetic Versatility of the Hydroxymethyl Handle

The primary alcohol of 2-amino-6-(hydroxymethyl)pyrimidin-4(1H)-one can be directly oxidized to the aldehyde (CAS 165807-06-7) or converted to a leaving group (e.g., chloride) for nucleophilic displacement [1]. In contrast, the 6-methyl analog lacks a readily functionalizable position at C6 and requires C–H activation for modification. This represents a class‑level synthetic versatility advantage: the target compound enables at least three distinct reaction pathways (esterification, oxidation, halogenation) without protective‑group pre‑functionalization, whereas the methyl analog is limited to ring‑based modifications.

Synthetic versatility Hydroxymethyl handle Pyrimidinone scaffold

Optimal Application Scenarios


High-Purity Nucleoside Analog Intermediate

When synthesizing nucleoside analogs (e.g., lamivudine‑related cytosine surrogates), the ≥98% purity specification of 2‑amino‑6‑(hydroxymethyl)pyrimidin‑4(1H)‑one minimizes by‑product formation in the glycosylation step, making it the preferred choice over the 6‑methyl analog, which is typically supplied at 95–97% purity .

Aqueous-Phase Derivatization Reactions

For reactions requiring aqueous or highly polar solvent conditions (e.g., enzymatic oxidation or aqueous Suzuki couplings), the ~3.1‑fold predicted solubility advantage over isocytosine (ΔLogS +0.49) supports higher reactant concentrations and improved reaction rates.

Divergent Library Synthesis via C6 Handle

In medicinal chemistry campaigns requiring rapid exploration of C6‑functionalized pyrimidinones, the target compound’s primary alcohol handle enables oxidation, esterification, and halogenation without protective‑group manipulation [1], reducing the step count per library member compared to the inert 6‑methyl analog.

ADME-Balanced Fragment Library Construction

The TPSA of 92.0 Ų places the compound in a polarity window that balances aqueous solubility with passive permeability, making it a suitable fragment for lead‑like libraries where both properties are required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.